2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
2-((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-methoxyphenyl group at position 6, a thioether linkage, and an acetamide bridge connected to a 6-methylbenzothiazole moiety. This structure positions it within a class of bioactive molecules targeting enzymes such as CD73, cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs), which are implicated in inflammation, cancer, and neurological disorders . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-13-3-8-17-18(11-13)29-21(22-17)23-19(26)12-28-20-10-9-16(24-25-20)14-4-6-15(27-2)7-5-14/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSRLRDSOPPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H18N4O2S2 |
| Molecular Weight | 422.52 g/mol |
| CAS Number | 872688-99-8 |
| Purity | Typically ≥ 95% |
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. Research has shown that this compound can inhibit the proliferation of various cancer cell lines by interfering with critical cellular pathways involved in cell survival and growth. Specifically, it has been observed to induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment.
For instance, in vitro tests demonstrated that this compound effectively reduced cell viability in human cancer cell lines, suggesting its potential as a chemotherapeutic agent. The underlying mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety is believed to enhance its antimicrobial activity by disrupting bacterial cell wall synthesis or function.
In a comparative study, derivatives of thiazole were tested for their antibacterial properties, revealing that modifications to the phenyl group significantly influenced activity levels . This suggests that structural optimization could lead to more potent antimicrobial agents derived from this compound.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been investigated for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For example, research into urease inhibition revealed that thiazole derivatives could significantly reduce urease activity, which is relevant in treating conditions like urinary tract infections .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted key features of the compound that contribute to its biological activity:
- Methoxy Group : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve cellular uptake.
- Thiazole Moiety : This component is critical for antimicrobial and anticancer activities, as it can interact with various biological targets.
- Pyridazine Ring : The pyridazine structure contributes to the overall stability and reactivity of the compound.
Research indicates that modifications at specific positions on these rings can lead to enhanced biological activities, suggesting avenues for further drug development .
Case Studies
Several case studies have explored the biological effects of this compound:
- Anticancer Efficacy : In one study, this compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values comparable to established chemotherapeutics.
- Antimicrobial Testing : Another investigation assessed its effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones in agar diffusion assays .
- Enzyme Inhibition Studies : A recent study focused on urease inhibition demonstrated that derivatives with electron-withdrawing groups exhibited higher inhibitory activity compared to their counterparts .
Scientific Research Applications
Research indicates that this compound exhibits promising biological activities, particularly in the following areas:
Antitumor Activity
Studies have shown that derivatives of pyridazine, including this compound, possess significant antitumor properties. The mechanism involves:
- Inhibition of Tyrosine Kinases : The compound may inhibit specific tyrosine kinases involved in tumor progression, such as Met kinase, leading to reduced cell proliferation in cancer cell lines like MCF-7 and MDA-MB-231 .
- Induction of Apoptosis : In vitro studies demonstrated that the compound can induce apoptosis through the activation of caspase pathways, contributing to its efficacy against cancer cells.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which are common among pyridazine derivatives. It may inhibit pro-inflammatory cytokines and enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. Further research is required to confirm its efficacy and elucidate the mechanisms involved .
Research Findings and Case Studies
- Antitumor Studies : In vitro studies indicated that the compound effectively inhibited cell proliferation in various cancer cell lines, showcasing its potential as an anticancer agent.
- Synergistic Effects : When combined with established chemotherapeutic agents like doxorubicin, the compound exhibited a synergistic effect, enhancing cytotoxicity in resistant cancer cell lines .
- Anti-inflammatory Effects : Research highlighted the anti-inflammatory effects of similar compounds, suggesting that this compound could modulate inflammatory responses through enzyme inhibition .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison with Analogues
Key Observations :
- Pyridazines are less electron-rich than pyrimidines, which may influence interactions with hydrophobic enzyme pockets .
- Substituent Effects : The 4-methoxyphenyl group is a common feature in CD73 inhibitors (e.g., compound 1b in ), where it enhances lipophilicity and π-π stacking. In contrast, fluorinated or nitro groups (as in 5j and 8c) improve metabolic stability but may reduce solubility .
Key Observations :
- Synthesis : The target compound likely follows protocols similar to and , where pyridazine-thiol intermediates react with chloroacetamides under basic conditions (e.g., K2CO3 in DMF) .
- logP : The target compound’s moderate logP (~3.2) suggests better membrane permeability than compound 17 (logP = 4.1) but lower aqueous solubility than 5j (logP = 2.8), impacting bioavailability .
- H-Bond Capacity: With 3 H-bond donors, the target compound may exhibit stronger target binding than 17 (2 donors) but comparable to 5j (3 donors) .
Preparation Methods
Pyridazine Core Formation
The pyridazine ring is synthesized via cyclization of 1,4-diketones or hydrazine-mediated ring closure. A modified approach fromthiazolo[4,5-d]pyridazinone syntheses involves:
- Condensation of 3-chloro-2,4-dioxo-4-(4-methoxyphenyl)butanoic acid methyl ester with hydrazine hydrate.
- Reflux in ethanol at 80°C for 6 hours yields 6-(4-methoxyphenyl)pyridazin-3(2H)-one (85% yield).
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80°C | 6 h | 85% |
Thiolation of Pyridazinone
Conversion to the thiol derivative employs Lawesson’s reagent or phosphorus pentasulfide (P₂S₅):
- 6-(4-Methoxyphenyl)pyridazin-3(2H)-one reacts with P₂S₅ in toluene under reflux (110°C, 4 h).
- Workup with aqueous NaHCO₃ yields 6-(4-methoxyphenyl)pyridazin-3-thiol (72% yield).
Synthesis of N-(6-Methylbenzo[d]thiazol-2-yl)acetamide
Benzo[d]thiazole Ring Construction
Acetamide Formation
- 6-Methylbenzo[d]thiazol-2-amine is acylated with chloroacetyl chloride in THF using triethylamine (TEA) as base.
- Stirring at 25°C for 12 h yields N-(6-methylbenzo[d]thiazol-2-yl)acetamide (91% yield).
Reagent Ratios
| Component | Molar Ratio |
|---|---|
| 6-Methylbenzo[d]thiazol-2-amine | 1.0 |
| Chloroacetyl chloride | 1.2 |
| TEA | 2.5 |
Thioether Linkage Formation
Nucleophilic Substitution
The final coupling uses a modified Hantzsch thiazole synthesis:
- 6-(4-Methoxyphenyl)pyridazin-3-thiol reacts with N-(6-methylbenzo[d]thiazol-2-yl)-2-chloroacetamide in DMF.
- K₂CO₃ (2.0 eq) facilitates deprotonation at 50°C for 8 h, yielding the target compound (67% yield).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 50°C |
| Reaction Time | 8 h |
Industrial Scalability Considerations
Continuous Flow Synthesis
Adapting green chemistry principles from triazolopyridazine production:
- Microreactors enable efficient heat transfer during pyridazine cyclization (residence time: 15 min).
- Advantages : 23% higher yield than batch processes, reduced solvent use.
Purification Techniques
- Recrystallization : Ethanol/water (7:3) achieves >99% purity.
- Chromatography : Silica gel (hexane/EtOAc 4:1) removes unreacted thiol.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency of Key Steps
| Step | Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Pyridazinone formation | 85% | 98% | 12.4 |
| Thiolation | 72% | 95% | 18.7 |
| Thioether coupling | 67% | 97% | 22.1 |
Challenges and Mitigation Strategies
Byproduct Formation
Solubility Limitations
- Issue : Poor DMSO solubility of intermediates.
- Solution : Sonication at 40°C for 15 min enhances dissolution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
